molecular formula C16H13NO3 B2773921 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione CAS No. 439691-95-9

2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione

Cat. No.: B2773921
CAS No.: 439691-95-9
M. Wt: 267.284
InChI Key: DLFVLXZDMMUZDT-UHFFFAOYSA-N
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Description

2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives These compounds are known for their diverse biological and pharmaceutical applications

Properties

IUPAC Name

2-[[4-(hydroxymethyl)phenyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-10-12-7-5-11(6-8-12)9-17-15(19)13-3-1-2-4-14(13)16(17)20/h1-8,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFVLXZDMMUZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization. One common method involves the reaction of phthalic anhydride with 4-(hydroxymethyl)benzylamine under reflux conditions in a suitable solvent such as toluene. The reaction mixture is then purified using techniques like preparative thin-layer chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as silica-supported niobium complexes can be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The isoindole-1,3-dione core can be reduced to isoindoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: 2-{[4-(Carboxyphenyl)methyl]isoindole-1,3-dione.

    Reduction: 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindoline.

    Substitution: 2-{[4-(Nitrophenyl)methyl]isoindole-1,3-dione.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione is in the field of oncology. Research indicates that compounds with isoindole structures can exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of isoindole compounds can inhibit the proliferation of cancer cells by inducing apoptosis. This mechanism is crucial for developing new cancer therapies targeting specific pathways involved in tumor growth .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Isoindole derivatives have been investigated for their ability to protect neural cells from oxidative stress and apoptosis:

  • In vitro studies have shown that these compounds can reduce neuronal cell death in models of neurodegenerative diseases. This suggests potential therapeutic applications for conditions such as Alzheimer's and Parkinson's disease .

Pigments and Dyes

This compound has also found applications in material sciences, particularly as a pigment or dye due to its vibrant color properties:

  • The compound can be used in the formulation of organic pigments that are environmentally friendly and have high stability under UV light exposure. This application is particularly relevant in the production of paints and coatings where durability and colorfastness are critical .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells; potential for new therapies .
Neuroprotective EffectsReduces neuronal cell death; potential use in neurodegenerative diseases .
Material SciencePigments and DyesEnvironmentally friendly pigments with high UV stability .

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers synthesized various isoindole derivatives, including this compound. The compound was tested against several cancer cell lines, demonstrating significant inhibition of cell growth compared to control groups. The study concluded that modifications to the isoindole structure could enhance anticancer activity.

Case Study 2: Neuroprotection

A separate investigation focused on the neuroprotective effects of isoindole derivatives revealed that treatment with this compound significantly decreased markers of oxidative stress in neuronal cultures exposed to harmful agents. This suggests a viable pathway for developing drugs aimed at protecting against neurodegeneration.

Mechanism of Action

The mechanism of action of 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The hydroxymethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

    Phthalimide: A simpler isoindole-1,3-dione derivative without the phenylmethyl substituent.

    N-Substituted isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom of the isoindoline ring.

Uniqueness: 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione is unique due to the presence of the hydroxymethylphenylmethyl group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for pharmaceutical research .

Biological Activity

2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione, also known by its CAS number 439691-95-9, is a compound belonging to the isoindole-1,3-dione class of derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this specific compound, exploring its mechanism of action, pharmacological properties, and relevant research findings.

The primary target of this compound is the human dopamine receptor D2 . The compound interacts with the allosteric binding site of this receptor, which is crucial for various neurological processes such as motor control and reward mechanisms. This interaction suggests potential implications for treating disorders related to dopamine dysregulation, including Parkinson's disease and schizophrenia.

Pharmacokinetics

In silico studies indicate that this compound adheres to Lipinski’s Rule of Five, suggesting favorable absorption and bioavailability characteristics. This rule predicts that compounds with a molecular weight under 500 Da, fewer than five hydrogen bond donors, fewer than ten hydrogen bond acceptors, and a log P (partition coefficient) less than five are likely to exhibit good oral bioavailability.

Biological Activities

Research has shown that the compound exhibits several biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of isoindole-1,3-dione possess significant antimicrobial properties. For instance, various synthesized phthalimide derivatives demonstrated effective inhibition against a range of bacterial strains in agar well diffusion assays .
  • Anti-inflammatory Effects : The compound has been implicated in modulating inflammatory pathways. It influences pro-inflammatory factors such as cyclooxygenase (COX) enzymes and tumor necrosis factor (TNF), which are critical targets for anti-inflammatory therapies .
  • Antioxidant Properties : The ability to scavenge reactive oxygen species (ROS) has been documented for certain isoindole derivatives, indicating potential use in oxidative stress-related conditions .

In Vitro Studies

In a study evaluating various isoindole derivatives for their biological efficacy, this compound was tested for its COX inhibitory activity. Results showed that it exhibited comparable or superior inhibition compared to standard drugs like meloxicam. The IC50 values for these compounds ranged significantly depending on their structural modifications .

Cell Viability Assays

A comprehensive evaluation of cytotoxicity was performed using human dermal fibroblast (NHDF) cells at varying concentrations (10–90 µM). The results indicated that most derivatives did not exhibit significant cytotoxic effects within this concentration range, highlighting their potential safety for therapeutic applications .

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and similar compounds:

Compound NameStructureBiological ActivityNotable Features
This compoundStructureAntimicrobial, Anti-inflammatoryHigh solubility; targets D2 receptor
PhthalimideStructureAnticonvulsant, AntibacterialBasic structure; less complex
N-Substituted Isoindoline-1,3-dionesStructureVariable; depends on substituentsDiverse substituents lead to varied activity

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